N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a complex organic compound that features a combination of fluorenyl, pyrazine, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorenyl Intermediate: Starting with fluorene, various functional groups can be introduced through reactions such as halogenation, nitration, or Friedel-Crafts acylation.
Synthesis of the Pyrazine Derivative: Pyrazine derivatives can be synthesized through cyclization reactions involving appropriate precursors like diamines and diketones.
Construction of the Oxazole Ring: The oxazole ring can be formed through cyclization reactions involving amino acids or other suitable precursors.
Coupling Reactions: The final step involves coupling the fluorenyl, pyrazine, and oxazole intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the fluorenyl, pyrazine, or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a fluorescent probe or in bioimaging due to its fluorenyl moiety.
Medicine: Possible applications in drug design and development, particularly in targeting specific biological pathways.
Industry: Use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorenyl and pyrazine moieties could play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(9H-fluoren-2-yl)-2-(pyridine-2-carboxamido)oxazole-4-carboxamide
- N-(9H-fluoren-2-yl)-2-(pyrimidine-2-carboxamido)oxazole-4-carboxamide
- N-(9H-fluoren-2-yl)-2-(quinoline-2-carboxamido)oxazole-4-carboxamide
Uniqueness
N-(9H-fluoren-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is unique due to the presence of the pyrazine ring, which can impart distinct electronic and steric properties compared to pyridine, pyrimidine, or quinoline analogs. These differences can influence the compound’s reactivity, binding interactions, and overall stability.
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O3/c28-20(18-11-23-7-8-24-18)27-22-26-19(12-30-22)21(29)25-15-5-6-17-14(10-15)9-13-3-1-2-4-16(13)17/h1-8,10-12H,9H2,(H,25,29)(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFDECDZVYYPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=COC(=N4)NC(=O)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.